Cas no 896675-62-0 (N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide)

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide is a fluorinated benzothiazole derivative featuring a morpholine sulfonyl substituent. This compound exhibits notable structural characteristics, including a benzothiazole core with difluoro substitutions at the 4 and 6 positions, enhancing its electronic properties and potential reactivity. The morpholine sulfonyl group contributes to its solubility and stability, making it suitable for applications in medicinal chemistry and materials science. Its well-defined molecular architecture suggests utility as an intermediate in the synthesis of bioactive molecules or functional materials. The compound's purity and consistent performance make it a reliable choice for research and development purposes.
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide structure
896675-62-0 structure
Product Name:N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide
CAS No:896675-62-0
MF:C18H15F2N3O4S2
MW:439.456208467484
CID:5958906
PubChem ID:4128404
Update Time:2025-06-09

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide
    • Benzamide, N-(4,6-difluoro-2-benzothiazolyl)-4-(4-morpholinylsulfonyl)-
    • N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
    • AKOS024573886
    • F0011-0225
    • 896675-62-0
    • N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
    • Inchi: 1S/C18H15F2N3O4S2/c19-12-9-14(20)16-15(10-12)28-18(21-16)22-17(24)11-1-3-13(4-2-11)29(25,26)23-5-7-27-8-6-23/h1-4,9-10H,5-8H2,(H,21,22,24)
    • InChI Key: ZRKGZFREJUTMJA-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=C(F)C=C(F)C=C2S1)(=O)C1=CC=C(S(N2CCOCC2)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 439.04720464g/mol
  • Monoisotopic Mass: 439.04720464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 694
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 125Ų

Experimental Properties

  • Density: 1.569±0.06 g/cm3(Predicted)
  • pka: 7.76±0.70(Predicted)

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide Pricemore >>

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N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide Related Literature

Additional information on N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide

Comprehensive Overview of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide (CAS No. 896675-62-0)

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide, with the CAS number 896675-62-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in drug discovery. The presence of both difluoro and morpholine sulfonyl groups in its structure enhances its potential as a key intermediate in the synthesis of novel therapeutic agents.

The molecular structure of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide features a benzothiazole core substituted with two fluorine atoms at the 4 and 6 positions, along with a morpholine sulfonyl moiety attached to a benzamide group. This unique arrangement contributes to its high reactivity and selectivity, making it a valuable candidate for targeting specific biological pathways. Researchers are particularly interested in its potential applications in kinase inhibition and cancer therapy, as these areas are currently trending in scientific literature and public interest.

In recent years, the demand for benzothiazole-based compounds has surged due to their role in developing small-molecule inhibitors for various diseases. The compound 896675-62-0 is no exception, with studies highlighting its utility in medicinal chemistry and drug design. Its sulfonyl group enhances its binding affinity to protein targets, while the difluoro substitution improves its metabolic stability, a critical factor in pharmacokinetics. These attributes align with the growing focus on precision medicine and personalized therapeutics, topics frequently searched by professionals and enthusiasts alike.

From a synthetic perspective, N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide is typically prepared through multi-step organic reactions involving amide coupling and sulfonylation. The process requires careful optimization to achieve high yields and purity, which is essential for its subsequent use in biological assays. The compound's CAS registry number 896675-62-0 serves as a unique identifier, facilitating its traceability in chemical databases and regulatory documentation.

The versatility of 896675-62-0 extends beyond its pharmacological potential. It is also being explored in material science for the development of fluorescent probes and sensors, leveraging its benzothiazole fluorescence properties. This dual applicability in life sciences and advanced materials makes it a compound of broad interest, resonating with queries related to cross-disciplinary research and innovation.

As the scientific community continues to investigate N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide, its relevance in high-throughput screening and structure-activity relationship (SAR) studies becomes increasingly evident. The compound's molecular weight and logP value are frequently analyzed to predict its drug-likeness, a topic of high interest in computational chemistry circles. Furthermore, its safety profile and toxicological data are critical for regulatory compliance, addressing common concerns in preclinical development.

In conclusion, N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide (CAS No. 896675-62-0) represents a promising compound with multifaceted applications in drug discovery, material science, and beyond. Its structural features and functional groups make it a subject of ongoing research, aligning with contemporary trends such as targeted therapy and sustainable chemistry. As more data emerges, this compound is poised to play a pivotal role in advancing scientific knowledge and technological innovation.

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